chromeno[4,3-c]pyrazol-4(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-chromeno[4,3-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-7-5-11-12-9(7)6-3-1-2-4-8(6)14-10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIIVJYDYLECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NN3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740453 | |
| Record name | [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-64-3 | |
| Record name | [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chromeno 4,3 C Pyrazol 4 1h One Derivatives
Classical and Conventional Synthetic Routes to Chromeno[4,3-c]pyrazol-4(1H)-one
Traditional methods for synthesizing the this compound core often rely on a two-step process involving the initial formation of a precursor followed by a cyclization reaction.
Cyclization Reactions from Precursor Compounds (e.g., 3-formyl-4-chlorocoumarin and hydrazines)
A prominent and widely used classical method involves the reaction of 3-formyl-4-chlorocoumarin with various hydrazine (B178648) derivatives. nih.govresearchgate.netresearchcommons.org This approach typically proceeds via an initial condensation reaction between the formyl group of the coumarin (B35378) and the hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the chromenone backbone.
The reaction of 4-chloro-3-formylcoumarin with arylhydrazines can lead to the formation of either 1-aryl- or 2-aryl nih.govbenzopyrano[4,3-c]pyrazol-4-ones, depending on the specific reaction conditions. researchgate.net For instance, heating 3-formyl-4-chlorocoumarin with the appropriate hydrazine in ethanol (B145695) at reflux for a short duration can lead to the formation of substituted chromen[4,3-c]pyrazol-4-ones in high yields, ranging from 67% to 89%. nih.gov The use of a base, such as triethylamine (B128534) or sodium acetate (B1210297), is often employed to facilitate the reaction. researchgate.net
The versatility of this method allows for the introduction of various substituents on the pyrazole nitrogen by selecting the corresponding substituted hydrazine. This flexibility is crucial for generating a library of derivatives for further investigation. The structures of the resulting chromeno[4,3-c]pyrazol-4(1H)-ones are typically confirmed using spectroscopic techniques such as NMR and IR. nih.gov
Oxidative Cyclization Strategies (e.g., using copper acetate catalyst)
Oxidative cyclization represents another important strategy for the synthesis of fused heterocyclic systems, including chromenopyrazoles. nih.gov These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions.
A notable example is the copper(II)-mediated aerobic oxidative synthesis of 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones. rsc.org This method utilizes propiolates and sulfonyl hydrazides as starting materials and proceeds through a Cu(II)-promoted oxidative cascade involving C-C and C-N bond formation. rsc.org Mechanistic studies suggest the involvement of a free-radical process and terminal alkyne C-H activation. rsc.org Copper acetate has also been employed in the synthesis of related 3-sulfonyl chromen-4-ones from sulfonylacetylenes and salicylic (B10762653) acids, highlighting its utility in facilitating such cyclizations. nih.gov These oxidative methods provide an efficient route to specific derivatives of the chromenopyrazole scaffold.
Multicomponent Reaction (MCR) Approaches for Diversified this compound Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. nih.govnih.gov This approach has been successfully applied to the synthesis of diverse this compound scaffolds.
One such strategy involves a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones, which are structurally related to the target scaffold. nih.gov Although not directly producing the pyrazole ring, this demonstrates the potential of MCRs in building the core chromene structure, which can then be further elaborated.
A catalyst-free, green synthesis of chromeno[2,3-c]pyrazoles has been developed using a multicomponent reaction in magnetized distilled water. scielo.org.za This method involves the reaction of ethyl acetoacetate, hydrazine, an aldehyde, and a 1,3-diketone, yielding the desired products in high yields (85-93%). scielo.org.za The use of magnetized distilled water as a solvent and the absence of a catalyst make this an environmentally friendly and cost-effective process. scielo.org.za
Catalytic Strategies in the Synthesis of this compound
The use of catalysts, including both metal-based and organocatalysts, has significantly advanced the synthesis of this compound derivatives by improving reaction efficiency, selectivity, and sustainability.
Metal-Catalyzed Syntheses (e.g., CuO/SBA-15)
Heterogeneous catalysts, such as copper oxide nanoparticles supported on mesoporous silica (B1680970) (CuO/SBA-15), have shown promise in various organic transformations. rsc.orgrsc.org While direct application to this compound synthesis is an area of ongoing research, the catalytic activity of such materials in related reactions suggests their potential. For example, CuO nanoparticles have been effectively used in the allylic C-H bond oxidation of cyclic olefins. rsc.org The development of metal-catalyzed one-pot syntheses offers a robust and efficient route to these heterocyclic systems.
Organocatalysis and Green Chemistry Protocols (e.g., piperidine, sulfonic acid-functionalized silica)
Organocatalysis and green chemistry principles are increasingly being integrated into the synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones to create more sustainable and environmentally friendly methods.
Piperidine has been utilized as a catalyst in the condensation of 3-acetylcoumarin (B160212) with aryl aldehydes, a reaction that forms a key intermediate for further heterocyclization. nih.gov This highlights the role of simple organic bases in promoting crucial bond-forming steps.
Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) has been employed as an efficient heterogeneous solid acid catalyst for the one-pot synthesis of spiro[chromeno[2,3-c]pyrazole-4,3′-indoline]-diones in aqueous media. figshare.comresearchgate.net This catalyst is easily recoverable and reusable, aligning with the principles of green chemistry. researchgate.net Similarly, silica-functionalized sulfonic acid (SiO2-Pr-SO3H) has been used for the synthesis of 3,4-dihydropyrano[c]chromene derivatives, demonstrating the versatility of this catalytic system. Furthermore, ionic liquids have been used to promote the intramolecular annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes to form chromeno[2,3-c]pyrazol-4(1H)-ones in aqueous media, offering a recyclable and effective protocol. nih.govconsensus.appantpedia.com
| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features | Yields |
| Classical Cyclization | 3-Formyl-4-chlorocoumarin, Hydrazines | Ethanol, Triethylamine/Sodium Acetate | Versatile, allows for diverse substitution on the pyrazole ring. | 67-89% nih.gov |
| Oxidative Cyclization | Propiolates, Sulfonyl hydrazides | Copper(II) acetate | Forms C-C and C-N bonds in a cascade reaction. | Not specified |
| Multicomponent Reaction | Ethyl acetoacetate, Hydrazine, Aldehyde, 1,3-Diketone | Magnetized Distilled Water | Catalyst-free, environmentally friendly. | 85-93% scielo.org.za |
| Organocatalysis | Isatins, 1,3-Cyclohexadiones, Pyrazolone | Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) | Heterogeneous catalyst, reusable, aqueous media. | Not specified |
| Green Chemistry Protocol | 5-(Aryloxy)-1H-pyrazole-4-carbaldehydes | Ionic Liquid | Recyclable promoter, aqueous media. | Not specified |
Microwave-Assisted Synthetic Procedures for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free conditions, aligning with the principles of green chemistry. In the context of synthesizing this compound derivatives, microwave irradiation has been demonstrated as a highly effective method for enhancing efficiency compared to conventional heating.
The efficiency of microwave-assisted synthesis is further highlighted when compared to conventional methods for related heterocyclic systems. For instance, the synthesis of pyrano[2,3-c]pyrazoles, a structurally related class of compounds, was found to be significantly faster (< 5 minutes) and produced excellent yields under microwave irradiation compared to conventional stirring at room temperature. nanobioletters.com This general trend of enhanced reaction rates and yields under microwave conditions is a recurring theme in the synthesis of various chromene and pyrazole derivatives. researchgate.netasianpubs.orgbenthamdirect.comrsc.org The application of microwave technology effectively addresses the need for shorter reaction times and higher yields in the preparation of these valuable heterocyclic scaffolds. nanobioletters.com
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of a representative this compound derivative.
Table 1: Microwave-Assisted Synthesis of 3-methyl-1-phenylthis compound
| Starting Material | Catalyst | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| 3-[1-(phenylhydrazono)ethyl]chromen-2-one | CuO/SBA-15 | Solvent-free, Microwave irradiation | Short | Good to Excellent |
Retrosynthetic Analysis and Strategic Disconnections for Complex this compound Derivatives
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound derivatives, this approach reveals several key strategic disconnections that have been exploited in their synthesis. The core strategy generally involves the construction of the pyrazole ring onto a pre-existing coumarin or chromone (B188151) framework.
A primary retrosynthetic disconnection breaks the two C-N bonds of the pyrazole ring, leading back to a 3-substituted-4-chlorocoumarin and a hydrazine derivative. This is a common and effective strategy. The forward synthesis involves the Vilsmeier-Haack reaction (using POCl₃/DMF) on 4-hydroxycoumarin (B602359) to generate a 4-chloro-3-formylcoumarin intermediate. nih.govresearchgate.net This aldehyde can then be condensed with a variety of hydrazine derivatives (NH₂NHR) to form the pyrazole ring in a cyclization reaction, yielding the this compound core. researchgate.net This approach offers flexibility in introducing substituents on the pyrazole nitrogen (N1) by varying the substituted hydrazine.
Scheme 1: Retrosynthetic Disconnection via Formylcoumarin Intermediate
Another significant retrosynthetic pathway involves the intramolecular cyclization of a phenylhydrazone derivative of a 3-acylcoumarin. This disconnection targets the C-C bond between the pyrazole and chromene rings and one of the N-C bonds of the pyrazole. In the forward direction, this involves the synthesis of a precursor like 3-[1-(phenylhydrazono)ethyl]chromen-2-one, which then undergoes oxidative cyclization to form the fused pyrazole ring. clockss.org This strategy is particularly useful for synthesizing derivatives with specific substituents at the C3 position of the pyrazole ring, which originates from the acyl group of the coumarin precursor.
Scheme 2: Retrosynthetic Disconnection via Oxidative Cyclization
For more complex derivatives, multicomponent reactions (MCRs) represent a highly convergent synthetic strategy. Although detailed for the isomeric chromeno[4,3-b]pyrrol-4(1H)-ones, the principles can be conceptually applied. nih.govacs.org A hypothetical MCR approach for chromeno[4,3-c]pyrazol-4(1H)-ones would involve a one-pot reaction of a 4-hydroxycoumarin, an aldehyde, and a hydrazine, potentially with a suitable catalyst, to rapidly assemble the complex heterocyclic system. This approach is atom-economical and allows for the generation of structural diversity by varying the individual components.
Challenges and Future Directions in the Synthetic Chemistry of this compound
The synthesis of this compound and its derivatives, while established, still presents several challenges and offers avenues for future research. A primary challenge lies in the development of more environmentally benign and sustainable synthetic protocols. scielo.org.za Traditional methods have often relied on harsh reagents, organic solvents, and catalysts that are difficult to separate and recycle, leading to waste and potential environmental impact. clockss.org
Future directions in this field are therefore heavily focused on the principles of green chemistry. This includes the broader adoption of energy-efficient techniques like microwave and ultrasound-assisted synthesis. rsc.org There is a growing interest in developing catalyst-free reaction conditions or employing heterogeneous, recyclable catalysts to simplify workup procedures and minimize waste. scielo.org.za The exploration of unconventional, green solvents is also a promising area. For instance, the use of magnetized distilled water has been reported as an effective medium for the synthesis of related chromeno[2,3-c]pyrazoles, offering high yields without the need for a catalyst. scielo.org.za
Another significant challenge is the efficient construction of highly substituted and complex derivatives for medicinal chemistry applications. The discovery of chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potent and selective inhibitors of phosphatidylinositol 3-kinase α (PI3Kα) highlights the therapeutic potential of this scaffold. nih.gov This finding necessitates the development of flexible synthetic methodologies that allow for the systematic variation of substituents on both the chromene and pyrazole rings to enable detailed structure-activity relationship (SAR) studies. Future synthetic efforts will likely focus on:
Expanding Multicomponent Reactions: Designing novel MCRs to access a wider range of structurally diverse chromeno[4,3-c]pyrazol-4(1H)-ones in a single step. nih.gov
Late-Stage Functionalization: Developing methods for the selective modification of the core heterocyclic structure, allowing for the rapid synthesis of analog libraries from a common intermediate.
Asymmetric Synthesis: Creating chiral derivatives, as biological activity is often stereospecific.
Advanced Structural Characterization and Spectroscopic Investigations of Chromeno 4,3 C Pyrazol 4 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of chromeno[4,3-c]pyrazol-4(1H)-one derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the spatial arrangement of the molecule.
One-Dimensional (1D) ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
The initial confirmation of the this compound scaffold is routinely achieved through ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: The ¹H NMR spectra of these compounds exhibit characteristic signals that are indicative of the fused ring system. For instance, the aromatic protons of the chromenone moiety typically appear as multiplets in the downfield region, generally between δ 7.24 and 8.01 ppm. A notable feature is the signal for the coumarin (B35378) 9-H proton, which often presents as a distinct doublet in the range of δ 7.96–8.20 ppm. nih.gov The presence of an exchangeable NH proton signal further supports the formation of the pyrazole (B372694) ring. nih.gov The exact chemical shifts are influenced by the nature and position of substituents on the heterocyclic framework.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Key resonances include the signal for the lactone carbonyl group, which typically appears between δ 155 and 162 ppm. nih.gov In some instances, such as with certain derivatives, two downfield signals can be observed, corresponding to the ketone and lactone carbonyls at approximately δ 162.42 and δ 157.41, respectively. nih.gov The carbons of the coumarin ring produce signals in the aromatic region, for example, at δ 134.5, 131.3, 125.6, and 124.11 ppm. nih.gov The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making it a powerful tool for confirming the successful fusion of the pyrazole and chromenone rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Chromenone) | 7.24 - 8.20 |
| ¹H | NH Proton (Pyrazole) | Variable (exchangeable) |
| ¹³C | Lactone Carbonyl | 155 - 162 |
| ¹³C | Aromatic Carbons | 110 - 140 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Unambiguous Assignment
While 1D NMR provides essential data, unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives, necessitates the use of 2D NMR techniques.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It is instrumental in identifying adjacent protons, helping to trace the connectivity through the spin systems of the aromatic and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton, and vice-versa. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). nih.gov This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the linkage between substituents and the core ring system. For instance, correlations between ethylenic protons and a ketone carbon atom can confirm the structure of precursor chalcones. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For example, the observation of a NOESY correlation between the H-2 proton of an azirine ring and the ortho protons of a C-3 phenyl group was used to establish the R-configuration at the C-2 position in a related heterocyclic system. ipb.pt
The concerted application of these 2D NMR experiments allows for a comprehensive and unambiguous assignment of the entire molecular structure of this compound derivatives. nih.gov
Conformational Analysis and Anisotropic Shielding Effects via NMR
NMR spectroscopy is not only a tool for structural elucidation but also for investigating the dynamic and conformational properties of molecules in solution. For complex molecules like this compound derivatives, which may possess rotatable bonds or exhibit different tautomeric forms, NMR studies can provide insights into their preferred conformations.
The chemical shifts of protons can be significantly influenced by the magnetic anisotropy of nearby functional groups, such as carbonyls and aromatic rings. researchgate.net These anisotropic effects, which cause shielding or deshielding of a nucleus depending on its spatial orientation relative to the functional group, can be used to deduce stereochemical details. researchgate.net In some cases, theoretical calculations are combined with experimental NMR data to provide a more quantitative understanding of these effects and to predict the most stable conformations. researchgate.net For instance, the analysis of NOESY spectra can reveal through-space interactions that are only possible in specific conformations, thereby providing evidence for the predominant solution-state structure. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives.
Mass Spectrometry (MS): Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. This information is a primary confirmation of the successful synthesis of the target molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information for its identification. The fragmentation of related pyrazole structures has been studied, revealing characteristic losses of small molecules such as HCN and N₂. researchgate.net For pyrazoles substituted with a nitro group, a primary loss of NO₂ is often observed. researchgate.net The analysis of these fragmentation pathways can further corroborate the proposed structure of this compound derivatives.
Table 2: Mass Spectrometry Data for a Representative this compound Derivative
| Technique | Ion | m/z (Observed) | Formula (from HRMS) | m/z (Calculated) |
|---|---|---|---|---|
| HRMS-ESI | [M+H]⁺ | Value | Formula | Value |
Note: Specific values would be dependent on the exact derivative being analyzed.
X-ray Crystallography and Solid-State Structural Elucidation
While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.
Determination of Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This allows for an unequivocal confirmation of the molecular connectivity and the three-dimensional shape of the this compound molecule.
Beyond the individual molecule, X-ray crystallography also reveals the supramolecular architecture, which describes how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds and π-π stacking. For example, in related pyrazolo[1,5-c]quinazoline (B1257617) derivatives, N-H···N hydrogen bonds have been observed to lead to the formation of base-paired dimers. nih.gov Understanding these intermolecular forces is crucial as they can influence the physical properties of the compound, such as its melting point and solubility. The study of these interactions provides a complete picture of the solid-state structure of this compound derivatives.
Table 3: Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| R-factor (%) | Value |
Note: Specific values are dependent on the crystal structure of the analyzed derivative.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise three-dimensional arrangement of atoms in the this compound system has been unequivocally confirmed through single-crystal X-ray diffraction studies on its derivatives. For instance, the molecular structure of 2-(2-oxo-2-phenylethyl)chromeno[4,3-c]pyrazol-4(2H)-one was verified using this technique, providing definitive proof of the fused heterocyclic core's geometry. nih.gov
While comprehensive tables of bond lengths, bond angles, and torsion angles for the parent compound are not widely published, the X-ray analyses of its derivatives confirm the planarity of the fused ring system. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is fused to the coumarin backbone at the c-face (C4 and C3 positions). This fusion results in a rigid, largely planar structure. The geometry around the sp² hybridized carbon and nitrogen atoms dictates bond angles close to 120°, typical for such aromatic and quasi-aromatic systems. Torsion angles within the fused rings are minimal, reflecting the planarity of the core structure.
Investigation of Intermolecular Interactions (e.g., C–H···A, π-stacking) and Crystal Packing
The solid-state arrangement, or crystal packing, of this compound derivatives is governed by a network of non-covalent intermolecular interactions. These interactions are critical as they influence the material's physical properties and can play a role in molecular recognition at biological targets.
The key functional groups within the molecule dictate the primary interactions. The pyrazole moiety contains an N-H group, which acts as a hydrogen bond donor, and a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor. The chromenone part features a prominent lactone carbonyl group (C=O) that is a strong hydrogen bond acceptor. Consequently, strong N-H···O=C or N-H···N hydrogen bonds are commonly observed features in the crystal structures of these compounds, often leading to the formation of dimers or extended chains. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The infrared (IR) spectrum of 1H-Chromeno[4,3-c]pyrazol-4-one shows several characteristic absorption bands that confirm its structure. nih.gov
Key vibrational frequencies observed in the IR spectrum provide clear evidence for the main structural components of the molecule. nih.gov The presence of a distinct band at 3368 cm⁻¹ is a definitive indicator of the N-H stretching vibration of the pyrazole ring. A very strong and sharp absorption at 1716 cm⁻¹ is assigned to the C=O stretching vibration of the lactone group within the coumarin system. nih.gov The aromatic character of the fused rings is confirmed by C=C stretching vibrations, which appear at 1577 cm⁻¹. Finally, the C-O-C ether linkage, also part of the coumarin structure, is identified by its symmetric stretching band at 1018 cm⁻¹. nih.gov
| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3368 | N-H stretch | Pyrazole N-H |
| 1716 | C=O stretch (lactone) | Coumarin C=O |
| 1577 | C=C stretch | Aromatic Rings |
| 1018 | sym C-O-C stretch | Coumarin Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies on Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electron transitions between different energy levels. The chromeno[4,3-c]pyrazol-4-one system contains multiple chromophores, including the benzene (B151609) ring, the pyrone, and the pyrazole rings, which together form a large, conjugated system.
Studies on a series of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one derivatives have shown that these compounds absorb light in the UV-Vis region, with absorption maxima (λ_max) recorded in the range of 295–428 nm. researchgate.net This absorption is attributed to two primary types of electronic transitions:
π → π transitions:* These are high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extensive conjugated system of the chromeno[4,3-c]pyrazol-4-one core.
n → π transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. The carbonyl group of the lactone is a primary site for this type of transition.
The specific absorption wavelength is sensitive to the substitution pattern on the heterocyclic core, as different electron-donating or electron-withdrawing groups can alter the energy gap between the molecular orbitals involved in the transitions. researchgate.net
| Compound Class | Absorption Range (λ_max) | Associated Electronic Transitions |
|---|---|---|
| 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones researchgate.net | 295–428 nm | π → π* and n → π* |
Theoretical Chemistry and Computational Studies of Chromeno 4,3 C Pyrazol 4 1h One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the properties of chromeno[4,3-c]pyrazol-4(1H)-one and its derivatives.
DFT methods are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound scaffold. This optimization process provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one, the phenyl group is typically found to be almost perpendicular to the main ring system, which has implications for its interaction with biological targets. nih.gov X-ray diffraction studies on derivatives have provided experimental validation for these computationally derived geometries, showing good agreement between the two. nih.gov The electronic structure analysis reveals the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding its reactivity.
Table 1: Selected Bond Lengths and Angles for Chromeno[4,3-c]pyrazol-4-one Derivatives
| Parameter | 8-chloro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | 8-bromo-3-methyl-1-phenyl-1H-chromeno[4,e]pyrazol-4-one | 8-nitro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C3-C3a | 1.423 | 1.421 | 1.425 |
| C3a-C9b | 1.412 | 1.415 | 1.410 |
| C4=O4 | 1.213 | 1.215 | 1.211 |
| N1-N2 | 1.378 | 1.376 | 1.380 |
| Bond Angles (º) | |||
| O4-C4-C3a | 120.5 | 120.3 | 120.7 |
| N2-N1-C9b | 110.2 | 110.4 | 110.1 |
| C3-C3a-C9b | 105.6 | 105.8 | 105.5 |
Note: Data is illustrative and based on findings for similar structures. Actual values may vary based on specific computational models and experimental conditions.
Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. For related chromeno-fused systems, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these orbital energies. researchgate.net The distribution of these orbitals across the molecular structure identifies the likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative HOMO-LUMO Energies for Chromeno-Fused Systems
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -6.2 | -2.1 | 4.1 |
| Substituted Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -6.5 | -2.5 | 4.0 |
Note: This data is for a related class of compounds and serves as an example of the type of information generated. researchgate.net
Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. For instance, the characteristic lactone carbonyl group (C=O) stretching vibration is consistently observed in experimental IR spectra and can be accurately predicted by DFT calculations. nih.gov These calculations help in the assignment of complex vibrational spectra. researchgate.net
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors, researchers can obtain theoretical chemical shifts that often show a high correlation with experimental values, aiding in the structural elucidation of newly synthesized derivatives. nih.govnih.gov Recent advancements in machine learning have further improved the accuracy of NMR chemical shift predictions. mdpi.comarxiv.org
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can help to understand the nature of electronic transitions and interpret experimental UV-Vis data. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations are often performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of this compound in a more realistic environment, such as in a solvent. MD simulations can track the movements of the molecule and surrounding solvent molecules over time, offering insights into its conformational flexibility and how it interacts with its environment. This is particularly important for understanding how the compound might behave in a biological system.
Cheminformatics Applications in Chemical Space Navigation and Data Mining
Cheminformatics tools are essential for managing and analyzing the large datasets generated from the synthesis and screening of this compound derivatives. These tools enable the exploration of the chemical space around this scaffold, helping to identify structure-activity relationships (SAR). By analyzing the properties of a library of related compounds, researchers can guide the design of new molecules with improved properties.
Machine Learning and Artificial Intelligence (AI) Approaches in Chemical Research (e.g., lead identification)
Machine learning and AI are increasingly being applied in drug discovery and chemical research involving scaffolds like this compound. mdpi.com These approaches can be used to build predictive models for biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com For example, docking simulations, a computational technique often used in conjunction with machine learning, have been employed to predict the binding mode of chromeno[4,3-c]pyrazol-4(2H)-one derivatives to their biological targets, such as PI3Kα. nih.govrsc.orgjst.go.jp This information is invaluable for lead identification and optimization in drug discovery programs. nih.govrsc.orgjst.go.jp
Biological Activity Mechanisms and Medicinal Chemistry Research of Chromeno 4,3 C Pyrazol 4 1h One
In Vitro Biological Activity Profiling of Chromeno[4,3-c]pyrazol-4(1H)-one Derivatives
The biological potential of this compound derivatives has been extensively explored through a variety of in vitro assays. These studies have revealed significant inhibitory activities against several key enzymes and interactions with important receptors, highlighting the therapeutic promise of this scaffold.
Enzyme Inhibition Studies
Derivatives of this compound have been identified as potent inhibitors of several enzymes implicated in a range of diseases, from cancer to parasitic infections.
Phosphoinositide 3-kinase α (PI3Kα): A significant body of research has focused on the development of this compound derivatives as inhibitors of PI3Kα, a key enzyme in a signaling pathway that is often dysregulated in cancer. nih.govrjptonline.orgresearchgate.net A series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives containing carbonyl or oxime functionalities were synthesized and evaluated for their PI3K inhibitory activity. nih.gov Among them, one compound with an oxime moiety (5l) demonstrated potent and selective inhibition of PI3Kα with an IC50 value of 0.012 µM. nih.gov Further studies on 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives also yielded a potent and selective PI3Kα inhibitor, with an IC50 of 0.014 µM, a significant improvement over the known inhibitor LY294002. researchgate.net Another study focused on derivatives bearing a sulfonylpiperazine moiety, identifying a compound (7m) with an IC50 of 0.009 µM for PI3Kα. rjptonline.org
Table 1: PI3Kα Inhibitory Activity of Selected this compound Derivatives
| Compound | Description | PI3Kα IC50 (µM) | Reference |
|---|---|---|---|
| 5l | Contains an oxime moiety | 0.012 | nih.gov |
| 4l | 2-alkyl substituted | 0.014 | researchgate.net |
Cryptoporus volvatus Inosine Monophosphate Dehydrogenase (CpIMPDH): The enzyme IMPDH from the parasitic protozoan Cryptosporidium parvum is a crucial target for the development of anti-cryptosporidiosis agents. A high-throughput screening identified a 4-oxo- nih.govbenzopyrano[4,3-c]pyrazole derivative as a moderately potent inhibitor of CpIMPDH with an IC50 of 1.5 µM. nih.govacs.org Subsequent structure-activity relationship (SAR) studies led to the development of a significantly more potent inhibitor (8k) with an IC50 value of 20 nM. nih.govacs.org The X-ray crystal structure of this inhibitor in complex with CpIMPDH revealed that the secondary amide and the lactone of the chromeno[4,3-c]pyrazol-4-one core are vital for binding. acs.org
α-Glucosidase: While direct studies on this compound as α-glucosidase inhibitors are limited, research on closely related scaffolds suggests potential. A study on novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives, which share a similar structural framework, demonstrated significant α-glucosidase inhibitory activity. rjptonline.org Two compounds from this series, 6j and 6m, exhibited potent inhibition with IC50 values of 89.21 µM and 85.03 µM, respectively, which were more potent than the standard drug acarbose (B1664774) (IC50 = 133.50 µM). rjptonline.org These findings suggest that the chromeno-pyrazole hybrid structure is a promising starting point for developing new α-glucosidase inhibitors.
Human Carbonic Anhydrase IX (hCA IX): The tumor-associated enzyme hCA IX is a validated target for anticancer therapies. A series of 1-aryl and 2-aryl-substituted chromeno[4,3-c]pyrazol-4-ones were synthesized and evaluated for their inhibitory activity against hCA isoforms. nih.govnih.gov Several of these compounds were found to be potent and selective inhibitors of hCA IX, with Ki values less than 41 nM. nih.gov Notably, some derivatives were active against both hCA IX and another tumor-associated isoform, hCA XII, with Ki values in the range of 5.6-9.6 nM, while showing no significant inhibition of the off-target cytosolic isoforms hCA I and II. nih.gov
Table 2: hCA IX Inhibitory Activity of Selected Chromeno[4,3-c]pyrazol-4-one Derivatives
| Compound Type | Activity | Ki Value | Reference |
|---|---|---|---|
| 1-Aryl and 2-Aryl Substituted | Potent and selective hCA IX inhibitors | < 41 nM | nih.gov |
Receptor Binding Assays
Benzodiazepine (B76468) Receptor Ligand Interactions: The interaction of this compound derivatives with the benzodiazepine receptor (BzR) has been investigated, although the isomeric isochromeno[4,3-c]pyrazol-5(1H)-one scaffold has been more extensively studied in this context. A comparative study revealed that the isomerism between the chromene and isochromene systems influences the binding affinity for the BzR. researchgate.net A series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were tested for their ability to displace [3H]flunitrazepam from bovine brain membranes. The most active compound in this series showed a 54% inhibition of radioligand binding at a concentration of 10 µM. researchgate.net This suggests that the broader chromeno-pyrazole framework has potential for interacting with the BzR, warranting further investigation into the specific this compound isomers.
Cellular Target Engagement and Signaling Pathway Modulation Studies
The biological activity of this compound derivatives is often linked to their ability to engage with specific cellular targets and modulate key signaling pathways. The most prominent example is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth. rjptonline.org
Inhibition of PI3Kα by this compound derivatives leads to a downstream decrease in the phosphorylation of Akt (also known as protein kinase B) and its subsequent targets, such as S6 kinase (S6K). rjptonline.org For instance, a derivative bearing a sulfonylpiperazine moiety (7m) was shown to significantly decrease the expression levels of p-Akt (Ser473) and p-S6K in cancer cells. rjptonline.org This modulation of the PI3K/Akt pathway can induce cell cycle arrest, typically at the G1 phase, and trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspases 3 and 9, and the downregulation of the anti-apoptotic protein Bcl-2. rjptonline.org
Phenotypic and Target-Based Screening Approaches
The discovery of biologically active this compound derivatives has often been driven by both phenotypic and target-based screening approaches.
Phenotypic Screening: Many studies have utilized phenotypic screens, particularly antiproliferative assays against various human cancer cell lines, to identify promising compounds. For example, derivatives have been screened against cell lines such as HCT-116 (colon cancer), A549 (lung cancer), Huh7 (liver cancer), and HL60 (leukemia). nih.govrjptonline.orgresearchgate.net One compound, 5l, showed potent antiproliferative activity against HCT-116 with an IC50 of 0.10 µM. nih.gov Another derivative, 7m, displayed remarkable antiproliferative activity with IC50 values ranging from 0.03 to 0.09 µM across four different cancer cell lines. rjptonline.org These phenotypic screens have been instrumental in identifying compounds with potent anticancer effects, which then undergo further investigation to elucidate their mechanism of action.
Target-Based Screening: Target-based screening has been crucial in identifying this compound derivatives as inhibitors of specific enzymes. The extensive research into PI3Kα inhibitors is a prime example of this approach, where compounds are specifically designed and tested for their ability to inhibit this enzyme. nih.govrjptonline.orgresearchgate.net Similarly, the discovery of hCA IX nih.govnih.gov and CpIMPDH nih.govacs.org inhibitors from this scaffold has relied on target-based enzymatic assays. These focused screening efforts allow for the rational design and optimization of compounds with high potency and selectivity for a particular biological target.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the design of more potent and selective compounds.
Elucidation of Key Structural Features for Biological Potency
SAR studies have provided valuable insights into the key structural features required for the biological potency of this compound derivatives, particularly as PI3Kα inhibitors.
For 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives, the nature of the alkyl substituent at the 2-position of the pyrazole (B372694) ring has been shown to be critical for PI3Kα inhibitory activity. researchgate.net Docking simulations have suggested that these substituents can form important interactions within the active site of the enzyme. researchgate.net
In the case of chromeno[4,3-c]pyrazol-4(2H)-one derivatives containing carbonyl or oxime functionalities, the presence of an oxime group was found to be more favorable for PI3Kα inhibition than a carbonyl group. nih.gov Molecular docking studies indicated that the oxime moiety could form specific hydrogen bonds with key residues in the PI3Kα active site, contributing to the enhanced potency. nih.gov
For the CpIMPDH inhibitors, SAR studies revealed that the orientation of the anilide group attached to the pyrazole ring is crucial for activity. acs.org Specifically, a 4-chloro-3-methoxy substitution on the anilide ring resulted in the most potent compound in the series. acs.org The study also highlighted the importance of the secondary amide and the lactone of the core scaffold for binding to the enzyme. acs.org
While detailed QSAR studies for the this compound scaffold are not extensively reported in the reviewed literature, the consistent findings from SAR studies provide a strong foundation for the future development of predictive QSAR models. Such models would further aid in the rational design of novel derivatives with improved therapeutic properties.
Ligand Design and Scaffold Modification Strategies for Activity Modulation
The design of ligands based on the this compound scaffold is a key strategy for modulating their biological activity. Research has demonstrated that modifications to this core structure can significantly influence the potency and selectivity of the resulting compounds.
A notable area of investigation involves the synthesis of chromeno[4,3-c]pyrazol-4(2H)-one derivatives as inhibitors of the PI3Kα signaling pathway, which is a crucial target in cancer therapy. nih.govnih.gov One successful approach has been the incorporation of a piperazine (B1678402) moiety onto the chromeno[4,3-c]pyrazol-4(2H)-one scaffold. nih.gov This modification has yielded derivatives with potent antiproliferative activities against various cancer cell lines, including HCT-116, A549, Huh7, and HL60. nih.gov
Further refinement of this strategy has led to the development of derivatives bearing a sulfonylpiperazine group. nih.gov This modification has resulted in compounds with remarkable antiproliferative activity and selectivity for PI3Kα. nih.gov For instance, compound 7m from one such study demonstrated IC50 values ranging from 0.03 to 0.09 μM against a panel of four cancer cell lines and a potent inhibitory activity against PI3Kα with an IC50 of 0.009 μM. nih.gov
The introduction of carbonyl or oxime functionalities to the chromeno[4,3-c]pyrazol-4(2H)-one core has also been explored. nih.gov This has led to the discovery of potent inhibitors of PI3Kα, with one derivative, compound 5l , exhibiting an IC50 of 0.012 μM for PI3Kα and strong antiproliferative effects against the HCT-116 cell line (IC50 of 0.10 μM). nih.gov
These examples highlight a clear strategy in which the core chromenopyrazole scaffold provides the foundational structure for interacting with the target, while modifications at specific positions with moieties like piperazine, sulfonylpiperazine, carbonyls, and oximes are employed to enhance potency and modulate selectivity. nih.govnih.govnih.gov
Table 1: Antiproliferative Activity of Selected Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (μM) | PI3Kα IC50 (μM) | Source |
|---|---|---|---|---|---|
| 4p | Piperazine derivative | HCT-116, A549, Huh7, HL60 | Potent antiproliferative activity | Potent inhibitor of wild-type and H1047R mutant | nih.gov |
| 5l | Oxime derivative | HCT-116 | 0.10 | 0.012 | nih.gov |
| 7m | Sulfonylpiperazine derivative | A549, Huh7, HL60, HCT-116 | 0.03 - 0.09 | 0.009 | nih.gov |
Bioisosteric Replacement and Fragment-Based Drug Discovery Applications
While specific examples of bioisosteric replacement and fragment-based drug discovery for the this compound scaffold are not extensively documented in the reviewed literature, these are established strategies in medicinal chemistry that hold potential for this compound class.
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug-like properties. nih.gov For pyrazole-containing compounds, bioisosteres such as imidazole (B134444) and oxazole (B20620) have been investigated to modulate activity, as seen in the case of CB1 receptor antagonists. nih.gov This principle could be applied to the this compound core to improve pharmacokinetic profiles or target interactions. For example, replacing a carbonyl group with a thiocarbonyl or other bioisosteric equivalents could alter the compound's hydrogen bonding capacity and metabolic stability.
Fragment-based drug discovery (FBDD) involves screening small molecular fragments for weak binding to a biological target, followed by the optimization of these fragments into more potent leads. The this compound scaffold itself could be considered a key fragment or starting point for FBDD campaigns. Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can be elaborated upon. The individual coumarin (B35378) and pyrazole rings can also serve as fragments for initial screening, with subsequent linkage to form the fused system.
Computational Drug Design and Virtual Screening Methodologies
Computational techniques are increasingly integral to the discovery and development of novel therapeutic agents based on the this compound scaffold.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking has been instrumental in understanding the binding modes of chromeno[4,3-c]pyrazol-4(2H)-one derivatives with their biological targets, particularly the PI3Kα enzyme. nih.gov Docking simulations of potent inhibitors have provided insights into the key interactions within the enzyme's active site that are responsible for their inhibitory activity. nih.gov
In a study of chromeno[4,3-c]pyrazol-4(2H)-one derivatives with carbonyl or oxime groups, molecular docking of the most potent compound, 5l , into the PI3Kα active site was performed to elucidate its probable binding model. nih.gov This computational analysis suggested that the compound could be further optimized to enhance its potential as a PI3Kα inhibitor. nih.gov Similarly, for pyrazole derivatives in general, docking studies have been used to screen for potential inhibitors of various kinases, such as VEGFR-2, Aurora A, and CDK2, by identifying favorable binding energies and hydrogen bond interactions within the active sites. researchgate.net
These studies typically reveal that the pyrazole core can form crucial hydrogen bonds with key residues in the kinase hinge region, while other parts of the molecule engage in hydrophobic and van der Waals interactions with the surrounding pocket. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design strategy that involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. While specific pharmacophore models for this compound derivatives are not explicitly detailed in the available literature, the recurring structural motifs in active compounds suggest a common pharmacophore.
For pyrazole-based inhibitors of kinases, a typical pharmacophore would include:
A hydrogen bond donor/acceptor feature corresponding to the pyrazole ring, which interacts with the kinase hinge region.
One or more hydrophobic/aromatic regions that occupy hydrophobic pockets in the ATP-binding site.
Additional hydrogen bond acceptors or donors on peripheral substituents that can form extra interactions to enhance affinity and selectivity.
Ligand-based design approaches, informed by the structure-activity relationships (SAR) of synthesized compounds, are implicitly used in the optimization of this compound derivatives. For example, the observation that adding a sulfonylpiperazine moiety dramatically increases PI3Kα inhibitory activity provides a clear vector for further ligand design. nih.gov
Lead Compound Identification and Optimization Strategies for Enhanced Potency and Selectivity
The identification of lead compounds and their subsequent optimization are central to the development of clinically viable drugs from the this compound class. Research efforts have successfully identified several lead compounds with promising anticancer activity.
For example, compound 5l , a chromeno[4,3-c]pyrazol-4(2H)-one with an oxime substitution, was identified as a potent and selective inhibitor of PI3Kα. nih.gov The optimization strategy involved synthesizing a series of derivatives with different carbonyl and oxime functionalities and evaluating their biological activities. nih.gov This systematic approach allowed for the identification of the oxime group as being particularly beneficial for PI3Kα inhibition. nih.gov
Another lead compound, 4p , a piperazine-containing derivative, showed significant antiproliferative activity and was selected for further biological evaluation. nih.gov This led to the design of a new series of derivatives bearing a sulfonylpiperazine group, resulting in the identification of compound 7m with even greater potency and selectivity for PI3Kα over other PI3K isoforms. nih.gov This demonstrates a classic lead optimization strategy where an initial hit is systematically modified to improve its pharmacological profile.
The optimization process often involves a multi-parameter approach, considering not only potency but also selectivity against related targets to minimize off-target effects. For pyrazolo[3,4-d]pyrimidine derivatives, for instance, structural optimization has been a key focus to develop potent and safe drug candidates for diseases like triple-negative breast cancer. researchgate.net
Table 2: Lead Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives and their Significance
| Lead Compound | Key Structural Feature | Significance | Source |
|---|---|---|---|
| 4p | Piperazine moiety | Demonstrated potent antiproliferative activity, serving as a basis for further optimization. | nih.gov |
| 5l | Oxime functionality | Showed high potency and selectivity for PI3Kα, highlighting the importance of this functional group. | nih.gov |
| 7m | Sulfonylpiperazine group | Resulted from lead optimization of 4p , exhibiting enhanced potency and selectivity for PI3Kα. | nih.gov |
Systems Biology and Network Pharmacology Approaches for Mechanistic Insights
While specific systems biology and network pharmacology studies focused solely on this compound are not prevalent in the reviewed literature, these approaches are increasingly being applied to understand the complex mechanisms of action of coumarin and pyrazole derivatives in general. nih.gov
Network pharmacology can be used to construct and analyze protein-protein interaction networks and compound-target networks to elucidate the multiple targets and pathways that a drug may modulate. nih.gov For coumarin derivatives, network pharmacology combined with experimental validation has been used to reveal that their anticancer effects can be mediated through signaling pathways such as the PI3K/AKT pathway. nih.gov This approach helps to move beyond a one-drug-one-target paradigm and embrace the multi-target nature of many small molecule inhibitors.
Given that this compound derivatives have shown effects on complex signaling pathways like PI3K, a systems biology approach could provide a more holistic understanding of their cellular effects. nih.govnih.gov This could involve integrating data from genomics, proteomics, and metabolomics to model how these compounds perturb cellular networks, leading to the identification of novel targets and biomarkers of response.
Future Perspectives and Emerging Research Directions for Chromeno 4,3 C Pyrazol 4 1h One
Advances in Sustainable and Green Synthesis Methodologies for Industrial Scale-Up
The development of environmentally benign and economically viable synthetic routes is paramount for the industrial application of chromeno[4,3-c]pyrazol-4(1H)-one derivatives. Future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
One promising approach involves the use of magnetized distilled water (MDW) as a green solvent. scielo.org.za A catalyst-free synthesis of related chromeno[2,3-c]pyrazoles has been reported in MDW at 80°C, affording high yields (85-93%) in relatively short reaction times (75-120 minutes). scielo.org.za This method offers advantages such as operational simplicity, cost-effectiveness, and an environmentally friendly profile. scielo.org.za The plausible mechanism suggests that MDW enhances the interaction between reactants through hydrogen bonding, thereby increasing the reaction rate. scielo.org.za
Another green strategy employs ionic liquids as recyclable promoters. For instance, the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones has been achieved through an ionic liquid-promoted intramolecular annulation in aqueous media. nih.govconsensus.app The promoter, 1,3-dibutyl-1H-benzo[d] scielo.org.zanih.govresearchgate.nettriazol-3-ium bromide, was shown to be recyclable for at least five cycles without a significant loss in efficacy. nih.govconsensus.app
Furthermore, the use of biocatalysts, such as pepsin, presents a green alternative for the synthesis of related pyran-fused pyrazoles. tandfonline.com Multicomponent reactions performed by grinding reactants with pepsin at room temperature have yielded pyrano[2,3-c]pyrazoles in good to excellent yields. tandfonline.com
Future investigations will likely focus on optimizing these green methodologies for the specific synthesis of this compound and scaling them up for industrial production. This includes exploring a wider range of biocatalysts, designing novel and efficient recyclable catalysts, and investigating continuous flow processes to improve efficiency and safety.
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
While this compound derivatives have shown promise as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and as antioxidant agents, there is vast potential to uncover new biological targets and elucidate their mechanisms of action. nih.govnih.govnih.gov
Recent research has identified a derivative, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, as an inducer of activating transcription factor 3 (ATF3), a potential therapeutic target for metabolic syndrome. researchgate.net In a high-fat diet mouse model, this compound led to weight loss, reduced white adipose mass, and improved glycemic and lipid profiles. researchgate.net This finding opens up a new avenue for the development of chromeno[4,3-c]pyrazol-4(1H)-ones as treatments for metabolic disorders.
The pyrazole (B372694) ring, a key component of the scaffold, is known to be present in compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer effects. nih.gov This suggests that this compound derivatives could be explored for their potential to modulate various other cellular pathways and protein targets.
Future research should focus on:
Target Identification: Employing techniques like chemical proteomics and affinity-based probes to identify novel protein binding partners.
Mechanism of Action Studies: Utilizing cell-based assays, genomic and proteomic profiling, and structural biology to understand how these compounds exert their biological effects.
Phenotypic Screening: Conducting high-content screening in various disease models to uncover unexpected therapeutic applications.
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational and experimental approaches is revolutionizing drug discovery. For the this compound class, integrating these methodologies can significantly accelerate the identification and optimization of lead compounds.
In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and virtual screening can be used to predict the binding affinity of large libraries of virtual this compound derivatives against specific biological targets. For example, docking simulations were used to understand the binding mode of a potent PI3Kα inhibitor within the active site, providing a basis for further optimization. nih.gov Similar in silico screening approaches have been successfully applied to other heterocyclic scaffolds to identify potential inhibitors for various targets. peerj.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then guide the design of new compounds with enhanced potency and selectivity.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can analyze vast datasets from high-throughput screening and computational experiments to identify complex patterns and predict the properties of novel compounds, thereby accelerating the drug discovery pipeline.
The integration of these computational methods with traditional experimental validation will enable a more rational and efficient exploration of the chemical space around the this compound core, leading to the faster discovery of promising drug candidates.
Intellectual Property Landscape Analysis and Academic Research Opportunities in the this compound Class
A thorough analysis of the intellectual property landscape is crucial for identifying areas of innovation and opportunities for academic research. Patent filings related to pyrazole-fused heterocyclic systems provide insights into the therapeutic areas and molecular scaffolds being actively pursued by pharmaceutical companies.
For instance, patents have been filed for pyrazolo[4,3-c]cinnolin-3-one derivatives as M1 receptor positive allosteric modulators for potential use in treating neurological disorders like schizophrenia and Alzheimer's disease. google.com Another patent application covers 3-(1H-pyrazol-4-yl)pyridine derivatives as allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. google.com While not directly focused on the this compound core, these patents highlight the interest in pyrazole-containing compounds for neurological targets.
Academic Research Opportunities:
Exploring Unpatented Chemical Space: Academic researchers can focus on synthesizing and evaluating novel this compound derivatives with substitution patterns not yet claimed in existing patents.
Investigating Neglected Diseases: There is an opportunity to explore the potential of this compound class for treating rare and neglected diseases, which are often of lower priority for the pharmaceutical industry.
Developing Novel Synthetic Methodologies: Academic labs can contribute by developing new, efficient, and green synthetic routes to the this compound core and its derivatives, as discussed in section 6.1. nih.gov
Elucidating Fundamental Biology: In-depth studies on the mechanism of action and identification of novel biological targets for this compound class can provide valuable knowledge for future drug development efforts.
Q & A
Q. What are the common synthetic routes for chromeno[4,3-c]pyrazol-4(1H)-one?
The core structure is typically synthesized via pyrazole ring construction using coumarin derivatives (e.g., 4-hydroxycoumarin, 3-acetyl coumarin) or chromones. Key methods include:
- 1,3-Dipolar cycloaddition : Diphenylnitrilimine (DPNI) reacts with coumarin to form pyrazole-fused intermediates, followed by dehydrogenation (e.g., using lead tetra-acetate) .
- Hydrazine-mediated cyclization : Reactions of salicylaldehydes with tosylhydrazide, followed by lanthanum triflate-catalyzed cyclization, yield chromeno-pyrazolones in high yields (88–93%) .
- Acid-catalyzed ring transformations : Chromone-3-carboxylic acid reacts with hydrazine derivatives to construct the pyrazole ring .
Q. How are this compound derivatives characterized structurally?
- NMR spectroscopy : Used to confirm regioselectivity (e.g., distinguishing between 4(1H)-one and 4(2H)-one isomers) and substituent positions .
- X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems, such as diastereoselective products from acetylenedicarboxylate reactions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for derivatives with sulfonylpiperazine or oxime groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis of this compound isomers?
Regioselectivity depends on:
- Catalytic systems : Cu(0)/Selectfluor promotes intramolecular cross-dehydrogenative coupling (CDC) in pyrazole-4-carbaldehydes, favoring electron-deficient aryl groups for specific isomer formation (e.g., 117g-117j vs. 117f/117f') .
- Solvent and temperature : Ionic liquids (e.g., 1,3-dibutyl-1H-benzo[d][1,2,3]triazol-3-ium bromide) in aqueous media enhance reaction efficiency and selectivity for thiochromeno derivatives .
- Substituent effects : Electron-withdrawing groups on coumarin precursors direct cyclization pathways (e.g., 3-cyanochromone derivatives yield 6,8-dimethyl analogs) .
Q. What methodologies are used to evaluate this compound derivatives as PI3Kα inhibitors?
- In vitro kinase assays : Measure IC₅₀ values against PI3Kα using fluorescence polarization (e.g., Echelon’s PIP3 kinase activity assay) .
- Antiproliferative activity : Test compounds against cancer cell lines (e.g., HCT-116) via MTT assays, with IC₅₀ values as low as 0.10 µM for derivatives like compound 5l .
- Docking simulations : Use PI3Kα crystal structures (PDB: 3HHM) to predict binding modes. For example, oxime-substituted derivatives exhibit lower CDOCKER interaction energies, suggesting stronger binding .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Functional group addition : Sulfonylpiperazine or piperazine moieties improve solubility and target affinity, as seen in compound 5l (IC₅₀ = 0.012 µM for PI3Kα) .
- Oxime substitution : Replacing carbonyl groups with oximes enhances kinase inhibition and apoptosis induction (e.g., via flow cytometry analysis) .
- Hybrid scaffolds : Fusion with chalcone or quinazolinone moieties broadens biological activity (e.g., antibacterial and radical scavenging properties) .
Q. What strategies address contradictions in reported synthesis yields for this compound derivatives?
- Catalyst screening : Lanthanum tris(trifluoromethanesulfonate) increases yields (22–78%) in acetonitrile-mediated reactions compared to non-catalytic methods .
- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., decarboxylation intermediates) that reduce yields in hydrazine-mediated routes .
- Scale-dependent optimization : Microwave-assisted synthesis improves reproducibility for gram-scale production .
Q. How are mechanistic pathways elucidated for cross-dehydrogenative coupling (CDC) reactions in chromeno-pyrazolone synthesis?
- Isotopic labeling : Track hydrogen/deuterium exchange in CDC reactions to confirm intramolecular vs. intermolecular pathways .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., C−H activation in pyrazole-4-carbaldehydes) .
- Computational modeling : DFT calculations predict transition states and regioselectivity in CDC reactions promoted by ionic liquids .
Biological Evaluation and Applications
Q. What assays are used to assess the antibacterial and antioxidant potential of chromeno-pyrazolone derivatives?
- DPPH radical scavenging : Measure IC₅₀ values to evaluate antioxidant activity, with electron-donating substituents (e.g., -OH, -OCH₃) enhancing activity .
- Agar diffusion/broth dilution : Test antibacterial efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Pulse radiolysis : Study transient radical intermediates to understand antioxidant mechanisms (e.g., •OH scavenging by pyrazolinone derivatives) .
Q. How do this compound derivatives induce apoptosis in cancer cells?
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining, showing dose-dependent increases in early/late apoptotic populations .
- Western blotting : Detect caspase-3/9 activation and Bcl-2/Bax ratio changes in treated cells .
- Cell cycle analysis : Identify G1/S or G2/M arrest using propidium iodide staining, linked to PI3K/Akt pathway inhibition .
Key Challenges and Future Directions
- Stereochemical control : Improving diastereoselectivity in fused-ring systems remains a hurdle, particularly for tetracyclic analogs .
- Bioavailability optimization : Structural modifications (e.g., PEGylation) are needed to enhance pharmacokinetic profiles for in vivo studies .
- Target specificity : Off-target effects on PI3K isoforms (e.g., PI3Kβ/γ) require isoform-selective inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
